molecular formula C8H15N3 B2704108 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1783518-74-0

4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B2704108
CAS RN: 1783518-74-0
M. Wt: 153.229
InChI Key: LFTMHYSCCQJJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (BMP) is a synthetic compound with a wide range of applications in the field of organic synthesis and biochemistry. BMP is an important building block for the synthesis of a variety of compounds, and its use in the laboratory has been increasing in recent years due to its advantageous properties. This article will discuss the synthesis method of BMP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Catalyst for Oxidation of Styrene

This compound can be used in the synthesis of catalysts for the oxidation of styrene and other olefins . The catalysts are key for the selective oxidation of styrene and other olefins to value-added intermediates . The oxidation process uses tert-butyl hydroperoxide (TBHP) as an oxidant .

Alkylation of p-Cresol

The compound can be used in the alkylation of p-cresol with tert-butyl alcohol . This process is significant due to its wide application in industry, including the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of new pyrazole derivatives . These derivatives have been found to be effective PDE4 inhibitors for treating anti-inflammatory diseases .

Intermediate in Chemical Industry

The compound can be used as an intermediate in the chemical industry for producing esters of PTBBA , a chain stop agent in resins . It is also used as a potent yeast sirtuin (Sir2p) inhibitor .

Inhibitor in Polymerization

The compound can be used as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .

Stabilizer in Manufacturing of Polyurethane Foam

The compound can act as a stabilizer in the manufacturing of polyurethane foam . This application is crucial in industries that produce foams for various uses .

Mechanism of Action

Target of Action

The primary targets of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . These factors could include temperature, pH, and the presence of other molecules in the environment. Understanding these influences is crucial for predicting the compound’s behavior in different contexts, including its potential uses in medicine or industry.

properties

IUPAC Name

4-tert-butyl-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMHYSCCQJJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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